molecular formula C22H29ClN2O3S B6123901 1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6123901
M. Wt: 437.0 g/mol
InChI Key: BBARJSILGIFZAM-UHFFFAOYSA-N
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Description

1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenoxy group, and a thiomorpholine ring

Preparation Methods

The synthesis of 1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This involves the reaction of 4-chlorobenzylamine with formaldehyde to form the chlorophenylmethylamino intermediate.

    Methoxyphenoxy addition: The intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the methoxyphenoxy derivative.

    Thiomorpholine ring formation: The final step involves the reaction of the methoxyphenoxy derivative with thiomorpholine under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiomorpholine ring and formation of corresponding alcohols and amines.

Scientific Research Applications

1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol can be compared with other similar compounds such as:

    2-[4-[[(4-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]ethanol: This compound has a similar structure but lacks the thiomorpholine ring, which may result in different biological activities.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl and aminomethyl groups but has a different overall structure, leading to distinct chemical and biological properties.

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar methoxyphenyl group but differs in the presence of the phenylamino group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiomorpholine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-[4-[[(4-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S/c1-27-22-12-18(14-24-13-17-2-5-19(23)6-3-17)4-7-21(22)28-16-20(26)15-25-8-10-29-11-9-25/h2-7,12,20,24,26H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBARJSILGIFZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)Cl)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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